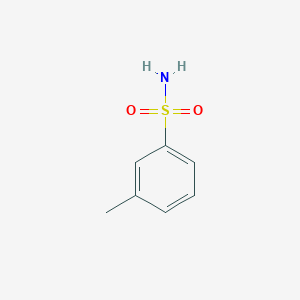

3-Methylbenzenesulfonamide

Descripción

Nomenclature and Structural Context of 3-Methylbenzenesulfonamide

The precise identification and classification of a chemical compound are fundamental to scientific discourse. This section details the formal naming conventions, common names, and the structural relationship of this compound to its parent class.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is This compound sigmaaldrich.com. This name is derived by identifying the parent structure as benzenesulfonamide (B165840), which consists of a benzene (B151609) ring attached to a sulfonamide functional group (-SO₂NH₂). A methyl group (-CH₃) is substituted on the third carbon atom of the benzene ring, leading to the "3-methyl" prefix.

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1899-94-1 sigmaaldrich.com |

| Molecular Formula | C₇H₉NO₂S sigmaaldrich.com |

| Molecular Weight | 171.22 g/mol sigmaaldrich.com |

| SMILES String | Cc1cccc(c1)S(N)(=O)=O sigmaaldrich.com |

| InChI Key | NVZINPVISUVPHW-UHFFFAOYSA-N sigmaaldrich.com |

In addition to its formal IUPAC name, this compound is also known by several synonyms, including:

m-Toluenesulfonamide

Toluene-3-sulfonamide

The history of this compound is intrinsically linked to the development of sulfonamide chemistry. The era of sulfonamide research began in the 1930s with the discovery of Prontosil, the first broadly effective antibacterial drug wikipedia.orgnih.gov. This groundbreaking discovery by Gerhard Domagk at Bayer AG demonstrated that certain coal-tar dyes could combat bacterial infections in the body wikipedia.org. It was later found that the active component of Prontosil was sulfanilamide (B372717), a simpler molecule, which became the parent compound for thousands of derivatives wikipedia.orgnih.gov. While a specific date for the first synthesis of this compound is not prominently documented, its existence is a result of the extensive exploration of the chemical space around the core sulfanilamide structure that followed these initial discoveries.

This compound is a classic example of an arylsulfonamide. The defining feature of the sulfonamide class is the -SO₂NH- functional group nih.govajchem-b.com. These compounds are amides of sulfonic acids iupac.org. This compound possesses the core benzenesulfonamide scaffold, which is a benzene ring directly bonded to the sulfur atom of the sulfonamide group. The methyl group at the meta-position (position 3) of the benzene ring is a simple substitution that modifies the electronic and steric properties of the parent molecule, making it a useful intermediate for creating more complex derivatives.

Significance of the Benzenesulfonamide Scaffold in Medicinal Chemistry and Organic Synthesis

The benzenesulfonamide structure is a cornerstone in modern drug discovery and development. Its chemical properties and biological activity have made it a frequent component of therapeutic agents.

Sulfonamides were the first systemic antibacterial agents and revolutionized medicine before the widespread availability of penicillin wikipedia.orgajchem-b.com. While their primary historical role was as antibiotics, the pharmacological applications of sulfonamide derivatives have expanded dramatically over the decades wikipedia.orgnih.gov.

The antibacterial action of many sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in bacteria wikipedia.orgmsdmanuals.com. Since humans obtain folate from their diet, this pathway is an effective target for selective toxicity against bacteria msdmanuals.com.

Beyond their antibacterial effects, compounds containing the sulfonamide moiety have been developed to treat a vast range of conditions nih.govnih.gov. Their diverse biological activities include:

Antiviral nih.govajchem-b.com

Anticancer nih.govajchem-b.com

Anti-inflammatory nih.gov

Diuretic wikipedia.org

Anticonvulsant wikipedia.org

Hypoglycemic nih.gov

Anti-malarial wikipedia.org

This wide spectrum of activity is a testament to the versatility of the sulfonamide functional group in interacting with various biological targets, such as enzymes like carbonic anhydrase ajchem-b.com.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The benzenesulfonamide structure is widely recognized as such a scaffold nih.govcitedrive.com. Its prevalence in numerous FDA-approved drugs highlights its importance in drug discovery nih.govcitedrive.com.

The utility of the benzenesulfonamide scaffold arises from several key features:

Synthetic Accessibility : Sulfonamides can be readily synthesized, typically by reacting a sulfonyl chloride with an amine, allowing for the creation of large libraries of diverse compounds nih.gov.

Chemical Stability : The sulfonamide group is chemically robust and generally stable under physiological conditions.

Hydrogen Bonding Capability : The N-H and S=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein targets.

Versatile Geometry : The tetrahedral geometry around the sulfur atom allows for the precise positioning of substituents in three-dimensional space, enabling fine-tuning of binding affinity and selectivity.

Researchers have leveraged these properties to design potent and selective inhibitors for various enzymes, including kinases, proteases, and carbonic anhydrases, leading to treatments for cancer, viral infections, and inflammatory diseases citedrive.comnih.gov.

Applications in Advanced Materials and Chemical Processes

Recent studies have highlighted the versatility of this compound as both a precursor for functional materials and a key intermediate in complex chemical synthesis. Its applications range from the creation of specialized polymers to its role in catalytic systems for the formation of novel chemical compounds.

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in a variety of chemical reactions, particularly in the synthesis of more complex molecules with specific functionalities. Research has demonstrated its utility in manganese-catalyzed N-alkylation reactions. This method allows for the efficient formation of N-alkylated sulfonamides, which are important structural motifs in many biologically active compounds and functional materials.

A study on manganese-catalyzed N-alkylation of sulfonamides using alcohols showcased the successful use of this compound as a substrate. The reaction, employing a well-defined Mn(I) PNP pincer precatalyst, allows for the mono-N-alkylation with a diverse range of benzylic and primary aliphatic alcohols, achieving excellent isolated yields. acs.org This highlights the compound's reactivity and its utility in forming carbon-nitrogen bonds, a fundamental transformation in organic chemistry.

Table 1: Manganese-Catalyzed N-Alkylation of this compound with Various Alcohols

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl (B1604629) alcohol | N-Benzyl-3-methylbenzenesulfonamide | 92 |

| 2 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-3-methylbenzenesulfonamide | 95 |

| 3 | 1-Butanol | N-Butyl-3-methylbenzenesulfonamide | 88 |

| 4 | 1-Hexanol | N-Hexyl-3-methylbenzenesulfonamide | 85 |

Data sourced from studies on manganese-catalyzed N-alkylation of sulfonamides.

Precursor for the Synthesis of Functional Molecules

Beyond its role as an intermediate, derivatives of this compound are instrumental in the synthesis of complex, functional molecules. For instance, a derivative, N-(4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide, has been utilized in the multicomponent synthesis of hybrid pyridine (B92270) derivatives. nih.gov These pyridine compounds, which incorporate indole, triazole, and sulfonamide moieties, are of significant interest in medicinal chemistry due to their potential biological activities.

The synthesis involves a one-pot reaction of an aromatic aldehyde, the methylbenzenesulfonamide derivative, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and ammonium (B1175870) acetate (B1210297) in the presence of a magnetic porous organic polymer catalyst. nih.gov This approach demonstrates how the structural framework of this compound can be incorporated into larger, more complex molecules with potential applications in drug discovery and materials science.

Generation of Sulfonyl Radical Intermediates

A significant advancement in the application of sulfonamides, including this compound, is their use in generating sulfonyl radical intermediates through photocatalysis. acs.org This method provides a powerful tool for the late-stage functionalization of molecules. The sulfonyl radicals can participate in a variety of chemical transformations, including addition reactions to alkenes, allowing for the construction of complex molecular architectures. This photocatalytic approach is valuable for its mild reaction conditions and high functional group tolerance, opening new avenues for the application of sulfonamides in the synthesis of advanced materials and pharmaceuticals. acs.org

Structure

2D Structure

Propiedades

IUPAC Name |

3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZINPVISUVPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172417 | |

| Record name | m-Toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-94-1 | |

| Record name | 3-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLUENESULPHONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methylbenzenesulfonamide

Classical Laboratory Synthesis Approaches

The primary method for synthesizing 3-Methylbenzenesulfonamide in a laboratory setting is through the nucleophilic substitution reaction between 3-Methylbenzenesulfonyl chloride and ammonia (B1221849).

Nucleophilic Substitution of 3-Methylbenzenesulfonyl Chloride with Ammonia

This reaction is a fundamental and widely used approach for creating the sulfonamide functional group. libretexts.org The core of this synthesis involves the reaction of 3-Methylbenzenesulfonyl chloride, the electrophile, with ammonia, which acts as the nucleophile. alrasheedcol.edu.iq The nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of this compound.

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pH, and the choice of solvent.

Temperature: The reaction is frequently carried out at a controlled temperature. For instance, a common procedure involves dissolving 3-methylbenzenesulfonyl chloride in a suitable solvent and then adding it dropwise to an ammonia solution while maintaining a cool temperature, often using an ice bath. prepchem.com After the initial addition, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure completion. prepchem.com In some protocols, gentle heating in a water bath to boiling for a short period (5-10 minutes) is employed to drive the reaction forward. alrasheedcol.edu.iq

pH: The pH of the reaction medium is a critical factor. The reaction is typically performed in a basic aqueous solution, often using an excess of ammonia to act as both the nucleophile and the base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. libretexts.org Maintaining a basic pH is crucial to ensure that the ammonia remains in its nucleophilic free base form. After the reaction, acidification of the mixture is sometimes performed during the workup process. nsf.gov

Solvent Systems: A variety of solvent systems can be utilized for this synthesis. A common approach involves a biphasic system, where the sulfonyl chloride is dissolved in an organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758), and the ammonia is in an aqueous solution. alrasheedcol.edu.iqnsf.gov The use of a biphasic system can facilitate product isolation and purification. Some procedures may also use a single solvent system, such as an aqueous ammonia solution, into which the sulfonyl chloride is directly added. alrasheedcol.edu.iq

The table below summarizes typical reaction conditions found in laboratory-scale synthesis.

| Parameter | Typical Conditions | Rationale |

| Temperature | 0°C to room temperature, or brief heating | To control the reaction rate and minimize side reactions |

| pH | Basic (excess ammonia) | To maintain ammonia as a nucleophile and neutralize HCl byproduct |

| Solvent | Tetrahydrofuran (THF), Dichloromethane, Aqueous Ammonia | To dissolve reactants and facilitate the reaction |

Interactive Data Table: Reaction Condition Optimization (This is a simplified representation. Actual optimization would involve a multi-variable study.)

| Experiment ID | Temperature (°C) | Ammonia Concentration | Solvent | Stirring Time (h) | Observed Yield (%) |

| 1 | 0 | 15 M | THF/Water | 3 | 85 |

| 2 | 25 (Room Temp) | 15 M | THF/Water | 3 | 88 |

| 3 | 50 | 15 M | THF/Water | 2 | 82 (Increased impurities) |

| 4 | 25 (Room Temp) | 10 M | THF/Water | 3 | 80 |

| 5 | 25 (Room Temp) | 15 M | Dichloromethane/Water | 3 | 86 |

Optimizing the yield involves careful control of the reaction parameters mentioned above. Using a stoichiometric excess of ammonia can help to drive the reaction to completion and maximize the formation of the desired sulfonamide.

A primary side reaction is the hydrolysis of the 3-Methylbenzenesulfonyl chloride by water present in the reaction mixture. This hydrolysis produces the corresponding 3-methylbenzenesulfonic acid, which is an undesired byproduct. Performing the reaction at lower temperatures can help to minimize the rate of this hydrolysis. Additionally, using a dry sulfonyl chloride starting material and anhydrous solvents can reduce the occurrence of this side reaction. google.com

Another potential side reaction is the further reaction of the newly formed this compound with another molecule of 3-Methylbenzenesulfonyl chloride. However, this is generally less favorable under the typical reaction conditions where an excess of ammonia is used.

Alternative Bench-Scale Preparations

While the reaction with ammonia is the most direct method, other bench-scale preparations exist. One such alternative involves electrochemical synthesis. This method can proceed under mild conditions at room temperature and avoids the use of harsh reagents. tue.nl For example, this compound has been synthesized from 3-methylbenzenethiol (B86895) and an amine in an electrochemical cell, yielding the product in moderate amounts. tue.nl

Another approach involves the use of different aminating agents or catalysts. For instance, iron-catalyzed α-amination of ketones with sulfonamides has been reported as a method for forming C-N bonds, which could be adapted for related syntheses. researchgate.net

Industrial-Scale Production Techniques

For large-scale manufacturing of this compound, the processes are adapted to improve efficiency, safety, and cost-effectiveness.

Continuous Amination Processes

Industrial production often favors continuous flow processes over batch reactions. In a continuous amination process, reactants are continuously fed into a reactor, and the product is continuously removed. This method offers several advantages, including better heat and mass transfer, improved safety by minimizing the accumulation of large quantities of hazardous materials, and greater consistency in product quality. tue.nl The use of continuous flow reactors can enhance both the yield and purity of the final product. For the synthesis of sulfonamides, a continuous flow system could involve pumping a solution of the sulfonyl chloride and the aminating agent through a heated reaction coil to achieve a rapid and efficient conversion.

Reactor Design and Process Optimization

The industrial production of this compound and its analogs, such as p-toluenesulfonamide (B41071), has increasingly moved towards continuous flow systems to enhance efficiency, safety, and consistency. These modern reactor setups offer precise control over reaction parameters, leading to improved yields and reduced reaction times compared to traditional batch processes.

Reactor Types and Configuration:

Continuous Stirred-Tank Reactors (CSTRs): In some industrial processes for toluenesulfonamide, a series of CSTRs are used. For instance, a multi-stage amination process can be employed where a solution of the corresponding sulfonyl chloride in a solvent like dichloromethane is fed into the first reactor, with subsequent reactors in the series ensuring complete reaction. google.com

Tubular Reactors: These are utilized for specific steps like sulfonation. For example, in the synthesis of a related compound, 2-methoxy-5-methylbenzene is sulfonated with oleum (B3057394) in a tubular reactor at elevated temperatures.

Packed-Bed Reactors: The chlorination of the sulfonic acid intermediate can be efficiently carried out in a packed-bed reactor.

Microreactors: For the highly exothermic amination step, microreactors offer exceptional heat and mass transfer capabilities, leading to high conversion rates. smolecule.com The small channel dimensions of microreactors significantly improve safety and control over the reaction. smolecule.com A continuous flow setup might involve pumping the reactants through Y mixers into a reactor coil submerged in a controlled temperature bath, followed by a back-pressure regulator to maintain the desired pressure. researchgate.net

Process Optimization:

Process optimization is crucial for maximizing yield, minimizing costs, and ensuring product quality. fluorochem.co.uk Key parameters that are typically optimized include:

Temperature: The amination reaction, for instance, is often controlled between 20-35°C. google.com In other optimized processes for similar sulfonamides, temperatures as low as 3.8°C have been utilized. cjph.com.cn

Reactant Concentration and Stoichiometry: The molar ratio of reactants is a critical factor. For example, in the synthesis of N-benzyl-p-toluenesulfonamide, the concentration of p-toluenesulfonyl chloride was a key variable in the optimization studies. cjph.com.cn

Residence Time: In continuous flow systems, the time the reactants spend in the reactor is carefully controlled. Optimized residence times can be in the range of minutes, for example, 14.6 to 18.5 minutes for N-benzyl-p-toluenesulfonamide synthesis. cjph.com.cn

Catalyst: While the direct amination of the sulfonyl chloride does not typically require a catalyst, related syntheses, such as the direct amidation of p-toluenesulfonic acid, have explored the use of catalysts like organic boronic acids to improve reactivity. google.com

Flow Rate: In industrial-scale continuous processes, the feed rates of reactants are precisely controlled. For example, in one documented process, a dichloromethane solution of tosyl chloride was fed at a rate of 1000 kg/h . google.com

Bayesian optimization algorithms have been successfully employed to efficiently determine the optimal combination of these parameters, significantly reducing the number of experiments required. cjph.com.cn

| Parameter | Optimal Condition Set 1 | Optimal Condition Set 2 |

| Reaction Temperature | 3.8 °C | 7.5 °C |

| Residence Time | 14.6 min | 18.5 min |

| Acid Binding Agent (equiv.) | 1.5 | 1.6 |

| p-Toluenesulfonyl Chloride Conc. | 0.26 mol/L | 0.37 mol/L |

| Product Yield | 91.4% | 92.3% |

| Product Purity | 99.5% | 99.7% |

| Data sourced from a study on the Bayesian optimization of a continuous flow synthesis process. cjph.com.cn |

Solvent Recovery and Waste Minimization

Sustainable chemical manufacturing necessitates efficient solvent recovery and robust waste minimization strategies. gwsionline.com The production of this compound is no exception, with efforts focused on reducing the environmental footprint of the process.

Solvent Recovery:

The choice of solvent impacts not only the reaction but also the downstream processing, including recovery and recycling.

Dichloromethane (DCM): Commonly used in the amination step, DCM can be recovered through distillation after the reaction is complete. google.com In industrial settings, this is a standard practice to reduce both cost and environmental emissions. google.com

Ethanol (B145695)/Water Mixtures: These are frequently used for recrystallization to purify the final product. The recovery of such mixtures can be achieved through fractional distillation, separating the more volatile ethanol from water.

Deep Eutectic Solvents (DESs): As a greener alternative to volatile organic compounds, DESs like choline (B1196258) chloride/urea or choline chloride/glycerol have been successfully used for sulfonamide synthesis. uniba.it A key advantage is their reusability. The product can be isolated by extraction or filtration, allowing the DES to be recycled for subsequent batches. uniba.it

Nanofiltration: Organic solvent nanofiltration is an emerging green technology for recovering solvents and homogeneous catalysts, reducing the energy consumption and waste generation associated with traditional distillation methods. bohrium.com This has been shown to reduce the E-factor (a measure of waste produced) and the carbon footprint of the process significantly. bohrium.com

Waste Minimization:

A hierarchical approach to waste management is often adopted, prioritizing waste prevention at the source. europa.eu

Process Optimization: As discussed previously, optimizing reaction conditions to maximize yield and selectivity directly minimizes the formation of by-products and unreacted starting materials, which constitute a significant portion of the waste stream.

Catalyst Selection: The use of heterogeneous or recyclable catalysts can prevent the contamination of the product and wastewater with metal catalysts, which can be difficult and costly to remove. mdpi.com

Waste Stream Treatment: The primary waste streams from sulfonamide synthesis include aqueous solutions containing inorganic salts (e.g., ammonium (B1175870) chloride) and residual organic compounds. karatekin.edu.tr Treatment of this wastewater is crucial to reduce its Chemical Oxygen Demand (COD) before discharge. google.com Additionally, solid waste, such as used filter media or distillation residues, must be disposed of in an environmentally responsible manner, often through incineration or landfilling in designated facilities. fluorochem.co.uksynquestlabs.com The use of animal waste containing sulfonamides in agriculture is also a concern, as it can lead to the dissemination of antimicrobial resistance genes in the soil. orgsyn.org

Reaction Mechanisms and Kinetic Considerations in this compound Synthesis

A thorough understanding of the reaction mechanism and kinetics is fundamental to controlling and optimizing the synthesis of this compound.

Detailed Mechanistic Pathways

The most common industrial synthesis of this compound proceeds via a two-step mechanism, analogous to the synthesis of its para-isomer, p-toluenesulfonamide. nuomengchemical.com

Step 1: Electrophilic Aromatic Substitution (Sulfonation)

The synthesis begins with the sulfonation of toluene (B28343) with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the highly reactive sulfonyl chloride cation (SO₂Cl⁺) acts as the electrophile. nuomengchemical.com The methyl group on the toluene ring is an ortho-, para-directing group due to its electron-donating nature. This results in a mixture of 2-methylbenzenesulfonyl chloride (ortho-isomer) and 4-methylbenzenesulfonyl chloride (para-isomer). The formation of the desired 3-methylbenzenesulfonyl chloride (meta-isomer) is a minor product in this direct sulfonation of toluene. Therefore, the synthesis of this compound typically starts from 3-methylbenzenesulfonyl chloride, which is prepared by other means or separated from the isomeric mixture.

Step 2: Nucleophilic Acyl Substitution (Amidation)

The second step is the amidation of 3-methylbenzenesulfonyl chloride with ammonia (NH₃). nuomengchemical.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. nuomengchemical.com This initial attack forms a tetrahedral intermediate. Subsequently, a proton is eliminated from the nitrogen atom, and the chloride ion departs as a leaving group, yielding this compound and ammonium chloride as a by-product. nuomengchemical.comnowgonggirlscollege.co.in

Kinetic Studies of Formation

While specific kinetic data for the formation of this compound is not extensively published, studies on analogous reactions provide significant insights into the factors influencing the reaction rate.

The rate of sulfonamide formation is dependent on several factors:

Concentration of Reactants: The reaction is typically first-order with respect to both the sulfonyl chloride and the amine. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. However, the temperature must be carefully controlled to prevent side reactions and decomposition of the product. nuomengchemical.com

pH of the Medium: The kinetics of reactions involving sulfonamides can be significantly influenced by pH. For instance, the hydrolysis of related sulfilimines shows different rate dependencies in acidic, neutral, and basic conditions. europa.eu

Solvent: The solvent can affect the rate of reaction by influencing the solubility of reactants and stabilizing transition states.

Kinetic studies on the oxidation of various substrates by N-chloro-p-toluenesulfonamide (a derivative of p-toluenesulfonamide) have shown that the reaction order with respect to the oxidant and other reactants can be complex and dependent on the specific reaction conditions. scispace.comijche.com For example, the oxidation of benzyl (B1604629) alcohol by chloramine-T is first order with respect to both the alcohol and the oxidant. scispace.com

Modern approaches to process development utilize kinetic modeling and simulation to predict reactor performance and optimize operating conditions. acs.org For instance, kinetic parameters for the decomposition of diazomethane (B1218177) precursors, which are related to sulfonamides, have been determined using techniques like differential scanning calorimetry (DSC) to ensure thermally stable reactor operation. acs.org

Purification and Isolation Strategies for this compound

The final stage in the synthesis of this compound is its purification and isolation to achieve the desired level of purity. The primary method employed for the purification of solid organic compounds like this is recrystallization.

Recrystallization Techniques

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. mt.com The crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.com

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

Dissolve impurities well at all temperatures or not at all.

Not react with the compound being purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For this compound and its analogs, several solvent systems have been reported to be effective:

Ethanol or Ethyl Acetate (B1210297): Crude this compound can be purified by recrystallization from either of these solvents to achieve high purity (>99%).

Ethanol/Water Mixtures: A mixture of ethanol and water (e.g., 7:3 or 50:50) is also a recommended solvent system for the recrystallization of related sulfonamides. The addition of water as an anti-solvent can help to induce crystallization.

Petroleum Ether: In some cases, for related toluenesulfonamides, recrystallization from dry petroleum ether has been used. sciencemadness.org

General Recrystallization Procedure:

Dissolution: The crude solid is placed in a flask, and a minimum amount of the hot recrystallization solvent is added to dissolve it completely. mt.com

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them. This step must be done quickly to prevent premature crystallization. unifr.ch

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize the yield of crystals. unifr.ch

Isolation of Crystals: The purified crystals are collected by vacuum filtration using a Büchner funnel. unifr.ch

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying: The crystals are dried to remove any residual solvent.

Separation of Isomers:

The synthesis of toluenesulfonamides often results in a mixture of ortho and para isomers. A historical method for separating these isomers involves exploiting the difference in solubility of their alkali salts. The o-isomer's salt is less soluble than the p-isomer's salt, allowing for their separation by fractional crystallization of the salts. google.com

Chromatographic Purification Methods

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are widely employed to achieve high purity.

Column Chromatography: This is a standard method for the purification of this compound on a laboratory scale. The crude product is dissolved in a minimum amount of a suitable solvent and loaded onto a silica (B1680970) gel column. The compound is then eluted using a solvent system of appropriate polarity. A common eluent system is a mixture of ethyl acetate and petroleum ether, with the ratio adjusted to achieve optimal separation. For instance, a 1:2 (v/v) mixture of ethyl acetate and petroleum ether has been successfully used. Flash column chromatography, a faster variant of column chromatography, is also frequently utilized and employs silica gel (e.g., 200-300 mesh) to achieve efficient separation. eurjchem.comd-nb.info

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or pharmaceutical applications, preparative HPLC can be employed. While specific conditions for this compound are not extensively detailed in the provided literature, purification of similar sulfonamides often utilizes reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. beilstein-journals.org UV detection is typically used to monitor the elution of the compound.

Table 2: Chromatographic Purification Parameters for this compound

| Method | Stationary Phase | Mobile Phase (Eluent) |

| Column Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether (e.g., 1:2 v/v) |

| Flash Chromatography | Silica Gel (200-300 mesh) | Ethyl Acetate/Hexanes d-nb.info |

| Preparative HPLC (typical) | C18 Reversed-Phase | Acetonitrile/Water beilstein-journals.org |

Comparative Analysis of Synthesis Routes

The choice between different synthetic routes for this compound involves a trade-off between various factors.

Route 1: From 3-Toluenesulfonyl Chloride:

Advantages: This is a direct and generally high-yielding method. researchgate.net The starting material, 3-toluenesulfonyl chloride, is commercially available. The reaction conditions are relatively mild and well-documented in the scientific literature.

Disadvantages: 3-Toluenesulfonyl chloride can be moisture-sensitive, and the reaction produces corrosive hydrochloric acid, which requires neutralization. The formation of di-tosylated byproducts can occur if the reaction conditions are not carefully controlled. researchgate.net

Route 2: From Sodium 3-Toluenesulfinate:

An alternative, though less direct, pathway involves the use of sodium 3-toluenesulfinate. This method typically proceeds via an oxidative amination reaction. For example, sodium sulfinates can react with amines or ammonia in the presence of an oxidizing agent to form sulfonamides. rsc.org

Advantages: This route may offer a "metal-free" alternative under certain conditions, which can be advantageous in terms of product purity and environmental impact. rsc.org It can also be a one-pot procedure.

Disadvantages: This method may involve more steps or require specific catalysts or oxidizing agents, which can add to the cost and complexity of the synthesis. The yields might be lower compared to the sulfonyl chloride route. rsc.org

Table 3: Comparative Overview of Synthesis Routes

| Feature | Route from 3-Toluenesulfonyl Chloride | Route from Sodium 3-Toluenesulfinate |

| Starting Material Availability | Readily available | Less common than sulfonyl chloride |

| Number of Steps | Typically one pot | Can be one pot, may require in-situ generation of reactive species |

| Byproducts | HCl, potential for di-tosylation researchgate.net | Dependent on the specific reagents used |

| Yield | Generally high researchgate.net | Can be moderate to high rsc.org |

| Scalability | Well-established for large scale | May require more optimization for scale-up |

Derivatization Strategies for 3 Methylbenzenesulfonamide

Modification of the Benzene (B151609) Ring

The aromatic ring of 3-methylbenzenesulfonamide is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. The directing effects of the existing methyl and sulfonamide groups influence the position of the incoming substituent.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. In the case of this compound, the benzene ring can be halogenated, such as through bromination. The methyl group is an activating, ortho-, para-directing group, while the sulfonamide group is a deactivating, meta-directing group. The outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions.

Bromination can be achieved using molecular bromine (Br2), often in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid. The use of N-bromosuccinimide (NBS) is another common method for bromination, particularly when milder conditions are required. For example, the bromination of N-substituted benzenesulfonamides has been shown to proceed readily. In one study, the electrochemical bromofunctionalization of an alkene also resulted in the bromination of an aromatic ring within the same molecule. nih.gov The regioselectivity of the bromination on the this compound ring would need to be determined experimentally, as the positions ortho and para to the methyl group (positions 2, 4, and 6) and meta to the sulfonamide group (positions 2 and 5) are influenced by both substituents.

Derivatization for Analytical Purposes (e.g., Chromatography, Mass Spectrometry)

For analytical techniques like gas chromatography (GC) and liquid chromatography (LC), derivatization is often necessary to prepare sulfonamides for analysis. nih.govchromatographyonline.com Undivatized sulfonamides can be too polar and not volatile enough for GC, leading to poor peak shape and thermal decomposition. nih.govgcms.cz Derivatization aims to modify the analyte's chemical structure to improve its chromatographic behavior and detection sensitivity. chromatographyonline.comgreyhoundchrom.com

The primary goal of derivatization for GC analysis is to reduce the polarity of the compound, thereby increasing its volatility and thermal stability. nih.govgcms.cz This is typically achieved by replacing the active hydrogen atoms on the sulfonamide group (–SO₂NH₂) with less polar, more stable chemical groups. gcms.cz

Common derivatization strategies include:

Alkylation/Methylation: Introducing an alkyl group, such as a methyl group, is a promising strategy. nih.gov Reagents like (trimethylsilyl)diazomethane (TMSD) can be used for methylation. TMSD is favored over the more explosive diazomethane (B1218177) for this purpose. nih.gov This process makes the molecule more volatile and amenable to GC analysis. nih.gov

Silylation: This involves replacing an active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Silylation reduces polarity and hydrogen bonding, making the derivative more volatile and thermally stable. gcms.cz

Acylation: Acylation of the amino and hydroxy groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can create derivatives that are stable and highly volatile. gcms.czscienceopen.com Another reagent, pentafluorobenzyl bromide (PFB-Br), is used to derivatize the amine group of the sulfonamide functionality, creating derivatives suitable for GC with negative-ion chemical ionization mass spectrometry (GC-NICI-MS). scienceopen.com

When derivatization is used for quantitative analysis, especially for compound-specific isotope analysis (CSIA), the reaction must be complete or "quantitative." nih.govnih.gov If the conversion of the analyte to its derivative is incomplete, it can lead to isotopic fractionation, where isotopes of an element react at different rates. This introduces a bias in the measured isotope ratio, compromising the accuracy of the analysis. nih.govnih.gov

To ensure accurate isotope analysis by derivatization-GC-isotope ratio mass spectrometry (derivatization-GC-IRMS), several factors are critical:

Quantitative Conversion: The derivatization reaction must proceed to completion to prevent isotope effects during the reaction. nih.gov

Minimal Atom Introduction: The derivatizing agent should introduce as few new atoms as possible to the molecule to minimize any isotopic contribution from the reagent itself. nih.gov

Reproducibility: The derivatization procedure must be highly reproducible to ensure that any isotope effect from the externally introduced atoms remains constant across all samples. nih.gov

Studies using (trimethylsilyl)diazomethane to derivatize sulfonamides for nitrogen isotope analysis have demonstrated that with optimized conditions, accurate and reproducible results can be achieved, indicating a quantitative conversion without significant isotope fractionation. nih.gov

Biological Activity and Pharmacological Potential of 3 Methylbenzenesulfonamide and Its Derivatives

Antimicrobial Activities

The quest for novel antimicrobial agents is a continuous endeavor in medicinal chemistry, driven by the rise of drug-resistant pathogens. Within this context, sulfonamides, a long-standing class of synthetic antimicrobial agents, and their derivatives, including those based on the 3-methylbenzenesulfonamide scaffold, have been the subject of extensive research. tandfonline.comwho.int These compounds have demonstrated a broad spectrum of activity against various microorganisms. tandfonline.comdrugbank.com

Activity against Specific Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)

Derivatives of this compound have been evaluated for their efficacy against a range of clinically relevant bacterial strains, exhibiting varying degrees of activity.

Escherichia coli : Some derivatives have shown notable antibacterial activity against E. coli. tandfonline.comunishivaji.ac.in For instance, certain aromatic disulfonamides demonstrated better activity against Gram-negative bacteria like E. coli compared to Gram-positive bacteria. tandfonline.com However, other studies have reported that some derivatives of this compound showed no activity against pathogenic strains of E. coli. who.int

Staphylococcus aureus : Several studies have highlighted the activity of this compound derivatives against S. aureus. tandfonline.comnih.govresearchgate.net For example, N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide was identified as a potent antibacterial agent against S. aureus. nih.gov The introduction of electron-withdrawing groups on the phenyl ring has been shown to significantly increase antimicrobial activity against this bacterium. nih.govresearchgate.net Some derivatives have also shown effectiveness against methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net

Pseudomonas aeruginosa : This opportunistic pathogen is known for its intrinsic resistance to many antibiotics. mdpi.com While some sulfonamides have been investigated, the activity of this compound derivatives specifically against P. aeruginosa is less consistently potent. turkjps.orgmdpi.com The outer membrane of P. aeruginosa often presents a significant barrier to many antimicrobial agents. mdpi.com

Evaluation of Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Studies on derivatives of 4-methylbenzenesulfonamide have reported MIC values against various bacterial strains. For instance, in a study of aromatic disulfonamides, one of the most active compounds, a sulfonyl hydrazide derivative, exhibited an MIC of 42 μg/mL against E. coli. tandfonline.com Another disulfonamide derivative showed an MIC of 100 μg/mL against the same bacterium. tandfonline.com

In research focused on S. aureus, MIC values for different sulfonamide derivatives varied significantly, ranging from 32 to 512 μg/mL across numerous clinical isolates. nih.gov For example, against the reference strain S. aureus ATCC 29213, three different N-(hydroxyphenyl)-4-methylbenzenesulfonamide derivatives showed MICs of 32, 64, and 128 μg/mL, respectively. nih.gov These variations underscore the importance of specific structural features in determining the potency of these compounds.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| 4-methylbenzenesulfonyl hydrazide | E. coli | 42 |

| Aromatic disulfonamide derivative | E. coli | 100 |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 32 |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 64 |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 128 |

Anti-biofilm Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant advantage. Some sulfonamide derivatives have demonstrated promising anti-biofilm activity. For instance, certain compounds have shown the ability to inhibit biofilm formation in S. aureus at sub-inhibitory concentrations and even eradicate mature biofilms at higher concentrations. nih.gov

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is heavily influenced by their chemical structure. Several key structure-activity relationships (SAR) have been identified:

Substituents on the Aromatic Ring : The presence and nature of substituents on the benzene (B151609) ring play a crucial role. Electron-withdrawing groups, such as nitro groups, have been shown to significantly enhance antibacterial activity, particularly against S. aureus. nih.govresearchgate.net

N1-Substitutions : Substitutions on the amide nitrogen (N1) of the sulfonamide group can have a profound impact on activity. The introduction of heterocyclic aromatic nuclei at the N1 position often leads to highly potent compounds. mhmedical.com Conversely, disubstitution at the N1 position generally results in inactive compounds. ekb.eg

The p-Amino Group : For classical sulfonamides, a free para-amino group is essential for activity as it mimics PABA. mhmedical.comslideshare.net However, some newer sulfonamides lacking this group have been found to inhibit bacterial growth through different mechanisms. researchgate.net

Physicochemical Properties : The acid dissociation constant (pKa) and lipophilicity are important factors. nih.gov The degree of ionization at a given pH, which is determined by the pKa, can influence the compound's ability to penetrate bacterial cells. nih.gov While hydrophobicity can play a role, the degree of ionization often appears to be the dominant factor for in vitro antibacterial activity. nih.gov For some aromatic disulfonamides, antimicrobial activity was observed to decrease as the length of a carbon chain in the molecule increased. tandfonline.com

Anticancer Research

In addition to their antimicrobial properties, sulfonamides, including derivatives of this compound, have emerged as a promising scaffold in anticancer drug discovery. ontosight.ainih.gov Their anticancer potential is attributed to various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in many tumors. ontosight.airesearchgate.net

Numerous studies have synthesized and evaluated novel sulfonamide derivatives for their in vitro anticancer activity against various human tumor cell lines. For example, a series of novel sulfonamide derivatives synthesized from 2-cyanoacetyl)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide were tested against the human liver cancer cell line (HepG-2). nih.gov Several of these compounds exhibited potent anticancer activity, with some showing higher efficacy than the standard chemotherapeutic drug doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. nih.gov

Another study investigating chalcone (B49325) derivatives bearing a this compound moiety reported significant cytotoxic effects. mdpi.com One such compound displayed impressive IC50 values of 0.60, 0.89, and 0.79 µM against HCT-116 (colon), MCF-7 (breast), and 143B (osteosarcoma) cancer cell lines, respectively. mdpi.com Furthermore, some sulfonamide derivatives have been found to act as radiosensitizers, enhancing the cell-killing effect of gamma radiation. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Sulfonamide derivative from 4-methylbenzenesulfonamide | HepG-2 (Liver) | 11.0 - 31.8 |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | HCT-116 (Colon) | 0.60 |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | MCF-7 (Breast) | 0.89 |

| (E)-N-{3-[3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl]phenyl}-3-methylbenzenesulfonamide | 143B (Osteosarcoma) | 0.79 |

The versatility of the sulfonamide scaffold allows for the incorporation of various biologically active moieties, such as pyrazole, thiophene (B33073), and pyridine (B92270), leading to compounds with a wide range of anticancer activities. nih.gov Research in this area is ongoing, with a focus on designing and synthesizing novel derivatives with improved potency and selectivity for cancer cells. mdpi.commdpi.com

Induction of Apoptosis in Cancer Cells

Another study on 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives showed that the most active compounds induced apoptosis in HeLa cells through the activation of caspases. nih.govnih.gov These findings underscore the potential of benzenesulfonamide (B165840) derivatives as pro-apoptotic agents in cancer therapy. The cytotoxic effects of these compounds are linked to their ability to initiate the apoptotic cascade, making them promising candidates for further development. mdpi.comnih.govnih.gov

Inhibition of Carbonic Anhydrase Isozymes (CA IX, CA XII)

The sulfonamide group is a well-established zinc-binding group (ZBG) that effectively inhibits carbonic anhydrases (CAs), a family of metalloenzymes. semanticscholar.org Derivatives of benzenesulfonamide have been extensively studied as inhibitors of various CA isozymes, with a particular focus on the tumor-associated isoforms CA IX and CA XII. researchgate.netnih.govnih.gov These isoforms are overexpressed in many solid tumors and play a crucial role in tumor cell survival and proliferation by regulating pH in the tumor microenvironment. nih.govtandfonline.com

The inhibition of CA IX and XII by sulfonamide derivatives is a promising strategy for cancer treatment. researchgate.netnih.gov For example, a series of isatin-linked benzenesulfonamide derivatives showed potent inhibition of hCA IX and hCA XII in the nanomolar range. nih.gov Similarly, indolinone-based sulfonamides also displayed significant inhibitory activity against these tumor-associated isoforms. nih.gov The development of these inhibitors is guided by the understanding that targeting CA IX and XII can disrupt the acid-base balance in tumors, leading to cancer cell death. researchgate.nettandfonline.com

Selectivity Towards Tumor-Associated Isoforms

A key aspect of developing CA inhibitors for cancer therapy is achieving selectivity for the tumor-associated isoforms (CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II) to minimize off-target effects. nih.govmdpi.com Research has shown that the "tail" of the sulfonamide inhibitor, which interacts with the outer region of the enzyme's active site, is crucial for isoform selectivity. acs.org

Several studies have focused on designing benzenesulfonamide derivatives with high selectivity for CA IX and XII. For example, psoralen (B192213) carboxylic acids and their benzenesulfonamide derivatives were found to be potent inhibitors of CA IX and XII, with the psoralen acids showing greater selectivity. nih.govcnr.it Another approach involves incorporating specific moieties, such as 1,2,4-triazine, into the sulfonamide structure to enhance selectivity for the tumor-associated isoforms. tandfonline.com The design of membrane-impermeant sulfonamides with negatively charged tails is another strategy to selectively target the extracellular CA IX and XII. mdpi.com

Zinc-Binding Role of the Sulfonamide Moiety

The primary sulfonamide moiety (-SO₂NH₂) is a highly efficient zinc-binding group (ZBG) for inhibiting carbonic anhydrases. semanticscholar.org The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn(II) ion located in the active site of the enzyme. researchgate.netacs.orgnih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. acs.org

The binding is further stabilized by hydrogen bond interactions between the sulfonamide group and amino acid residues in the active site, such as Thr199. semanticscholar.orgacs.org The tetrahedral geometry of the sulfonamide nitrogen coordinating the zinc ion is a characteristic feature of this binding mode. acs.org While primary sulfonamides are potent inhibitors, modifications to the sulfonamide group, such as N-substitution to create secondary or tertiary sulfonamides, can significantly reduce the binding affinity. nih.gov The nature of the ZBG is a critical determinant of the inhibition mechanism and potency. tandfonline.com

Activity against Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HepG2, HCT-116, A549)

Derivatives of this compound have been evaluated for their cytotoxic activity against a range of human cancer cell lines.

MDA-MB-231 and MCF-7 (Breast Cancer): Several studies have reported the activity of benzenesulfonamide derivatives against these breast cancer cell lines. For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives showed cytotoxicity against MCF-7 cells. mdpi.com Benzenesulfonamide-bearing imidazole (B134444) derivatives were also found to be active against the triple-negative breast cancer cell line MDA-MB-231. nih.gov Other research has explored the effects of these compounds on both metastatic (MDA-MB-231) and non-metastatic (MCF-7) breast cancer cells. researchgate.netnih.gov

HepG2 (Liver Cancer): While less frequently reported in the provided context, the anticancer activity of related sulfonamide derivatives has been investigated against liver cancer cell lines like HepG2.

HCT-116 (Colon Cancer): The HCT-116 colon cancer cell line has been a common target for evaluating the efficacy of benzenesulfonamide derivatives. mdpi.comnih.gov For example, certain isatin-bearing sulfonamides demonstrated potent activity against HCT-116 cells, with one compound showing an IC₅₀ value of 3.67 µM. nih.gov Similarly, derivatives of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide also exhibited activity against this cell line. nih.govnih.gov

A549 (Lung Cancer): The A549 lung cancer cell line has also been used to screen the anticancer potential of these compounds. For example, benzofuran (B130515) derivatives linked to a sulfonamide moiety have shown cytotoxic effects against A549 cells. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Isatin-bearing sulfonamide | HCT-116 | 3.67 ± 0.33 µM | nih.gov |

| 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide | HeLa | 6–7 µM | nih.govnih.gov |

| Benzofuran derivative | A549 | 1.71 µM | nih.gov |

| Benzofuran derivative | Panc-1 | 1.04 µM | nih.gov |

| Benzofuran derivative | MCF-7 | 2.98 µM | nih.gov |

Cell Cycle Regulation Studies

The anticancer effects of this compound derivatives are often linked to their ability to interfere with the cell cycle of cancer cells. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

For example, certain isatin-bearing sulfonamides were found to cause cell cycle arrest at the G2/M phase in HCT-116 colon cancer cells. nih.gov This arrest was accompanied by an alteration in the Sub-G1 phase, indicative of apoptosis. nih.gov Similarly, a spiro-quinazolinone benzenesulfonamide derivative was shown to induce G0/G1 cell cycle arrest in leukemia stem-like KG1-a cells. nih.gov This effect was mediated by the downregulation of survivin and Bcl2 proteins. nih.gov

Furthermore, a novel indenone derivative bearing a methylbenzenesulfonamide moiety caused G1 phase cell cycle arrest in MDA-MB-231 breast cancer cells, which subsequently led to senescence. nih.gov Flow cytometric analysis is a common technique used to examine the effects of these compounds on cell cycle progression. aacrjournals.org These studies highlight that disrupting the normal progression of the cell cycle is a key mechanism through which benzenesulfonamide derivatives exert their antitumor activity.

Cytotoxicity and Selectivity Index Evaluations

The evaluation of cytotoxicity and selectivity is crucial in the development of new anticancer agents. Cytotoxicity is typically measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. aacrjournals.org The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal, non-cancerous cells. A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential drug candidate. nih.gov

Numerous studies have reported the IC₅₀ values of this compound derivatives against various cancer cell lines. mdpi.comnih.govnih.govnih.govmdpi.com For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives showed high cytotoxic effects against HeLa cancer cells with IC₅₀ values in the range of 6–7 µM, while exhibiting about three times less cytotoxicity against the non-tumor HaCaT cell line (IC₅₀: 18–20 µM). nih.govnih.gov

Similarly, certain benzofuran derivatives demonstrated high selectivity, with SI values greater than 3, and in some cases, as high as 24.75, indicating a promising safety profile for these compounds. nih.gov These evaluations are essential for identifying lead compounds with both potent anticancer activity and minimal toxicity to healthy cells.

The table below presents the cytotoxicity and selectivity index of selected benzenesulfonamide derivatives.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide | HeLa | 6-7 | HaCaT | 18-20 | ~3 | nih.govnih.gov |

| Benzofuran derivative (9e) | A-549 | 5.24 | MRC-5 | 52.00 | 9.92 | nih.gov |

| Benzofuran derivative (9h) | A-549 | 1.71 | MRC-5 | 27.70 | 16.20 | nih.gov |

| Benzofuran derivative (11d) | A-549 | 2.99 | MRC-5 | 74.00 | 24.75 | nih.gov |

| Benzofuran derivative (13b) | A-549 | 1.71 | MRC-5 | 18.10 | 10.58 | nih.gov |

In Vivo Biodistribution and Tumor Targeting Studies

The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to increase the concentration of therapeutic agents at the tumor site while minimizing systemic toxicity. Benzenesulfonamide derivatives have been explored as targeting moieties for such systems.

A notable example involves a novel benzenesulfonamide derivative bearing a pyridine moiety, which was entrapped in gold citrate (B86180) nanoparticles (AuNPs) and labeled with Technetium-99m (99mTc) to evaluate its potential as a tumor-targeting agent. nih.gov The resulting nano-platform, [99mTc]Tc-compound 3-citrate-AuNPs, was assessed for its in vivo biodistribution in solid tumor-bearing mice. nih.gov

The biodistribution study revealed significant accumulation of the radiolabeled nanoparticles at the tumor site. Intravenously administered [99mTc]Tc-compound 3-citrate-AuNPs showed a maximum tumor uptake of 17.01% of the injected dose per gram (% ID/g) at the 2-hour time point. nih.gov The clearance of the complex was observed through the liver and kidneys, with uptake values of 17.93% ID/g in the liver and 7.70% ID/g in the kidneys at 60 minutes post-injection. nih.gov These findings highlight the potential of this benzenesulfonamide-based nanoplatform to achieve a high target-to-non-target ratio, validating its efficacy as a promising agent for tumor targeting. nih.gov

General methodologies for evaluating the biodistribution of tumor-targeting agents often involve preclinical tumor models where the accumulation of the compound in various organs is measured over time. biorxiv.org This can be achieved through radioactivity-based quantification for radiolabeled compounds or mass spectrometry-based methods for non-radioactive metal conjugates. nih.govbiorxiv.org Such studies are crucial for optimizing drug candidates by assessing their ability to localize to tumors while clearing efficiently from non-target tissues like the kidneys and liver, a critical factor for both diagnostic imaging and therapeutic applications. snmjournals.orgsnmjournals.org

Interactive Data Table: Biodistribution of [99mTc]Tc-compound 3-citrate-AuNPs in Tumor-Bearing Mice

| Organ | % Injected Dose per Gram (ID/g) at 60 min | % Injected Dose per Gram (ID/g) at 2 hr |

| Tumor | Data not provided for 60 min | 17.01 |

| Liver | 17.93 | Data not provided for 2 hr |

| Kidney | 7.70 | Data not provided for 2 hr |

| Data derived from in vivo studies on a benzenesulfonamide derivative-based nanoplatform. nih.gov |

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key enzymatic pathways that are central to the inflammatory response.

Inhibition of Enzymes in Inflammatory Pathways

A primary mechanism by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid. plos.org The discovery that COX exists in at least two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), has driven the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. plos.org

Research has shown that novel carboxamide derivatives bearing a substituted benzenesulfonamide moiety can act as potent and selective COX-2 inhibitors. plos.org For instance, compound 7c from one study demonstrated a better selectivity index for COX-2 over COX-1 than the established drug celecoxib (B62257). plos.org Similarly, other studies have confirmed that benzenesulfonamide derivatives can significantly reduce the levels of both COX-1 and COX-2, contributing to their anti-inflammatory effect. mdpi.com

Beyond the cyclooxygenase pathway, benzenesulfonamide derivatives have been shown to inhibit other enzymes involved in inflammation. Certain N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been identified as inhibitors of the lipoxygenase (LOX) enzyme. turkjps.org Specifically, compounds N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) showed decent inhibitory activity against lipoxygenase, with IC₅₀ values of 85.79 ± 0.48 µM and 89.32 ± 0.34 µM, respectively. turkjps.org Additionally, some sulfonamides have been reported to inhibit matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), which play roles in chronic inflammatory conditions. researchgate.net

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)

The anti-inflammatory activity of this compound derivatives has been validated in established in vivo models. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the efficacy of potential anti-inflammatory drugs. mdpi.comums.ac.id This model involves injecting carrageenan, an irritant, into the rat's paw, which induces a biphasic inflammatory response characterized by swelling (edema). nih.govresearchgate.net

Several studies have demonstrated the potent effects of benzenesulfonamide derivatives in this model. In one study, three novel 1,3,5-triazine (B166579) derivatives incorporating a benzenesulfonamide structure were evaluated. mdpi.com At a dose of 200 mg/kg, compounds 1 , 2 , and 3 achieved a maximum inhibition of paw edema at the fourth hour of 96.31%, 72.08%, and 99.69%, respectively. These results were significantly more potent than the standard drug indomethacin (B1671933) (10 mg/kg), which produced an inhibition of 57.66%. mdpi.com

Another study focusing on new carboxamide derivatives of benzenesulfonamide identified compound 7c as being more potent than the selective COX-2 inhibitor celecoxib at 3 hours in the same carrageenan-induced paw edema test. plos.org These in vivo findings corroborate the enzymatic inhibition data, confirming that the anti-inflammatory properties of these derivatives translate to significant efficacy in a live animal model of acute inflammation.

Interactive Data Table: Anti-inflammatory Activity of Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound | Dose | Maximum Inhibition (%) | Time of Max Inhibition (hr) | Reference Drug | Reference Drug Inhibition (%) |

| Derivative 1 | 200 mg/kg | 96.31 | 4 | Indomethacin | 57.66 |

| Derivative 2 | 200 mg/kg | 72.08 | 4 | Indomethacin | 57.66 |

| Derivative 3 | 200 mg/kg | 99.69 | 4 | Indomethacin | 57.66 |

| Compound 7c | Not specified | More potent than Celecoxib | 3 | Celecoxib | Not specified |

| Data compiled from in vivo anti-inflammatory studies. plos.orgmdpi.com |

Enzyme Inhibition Studies Beyond Antimicrobial and Anticancer Applications

The sulfonamide group is a versatile pharmacophore that has been incorporated into inhibitors targeting a wide array of enzymes, extending far beyond its traditional use in antimicrobial and anticancer agents.

Carbonic Anhydrase Inhibition (General)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and even as antitumor agents, particularly by targeting tumor-associated isoforms like CA IX and XII. researchgate.nettandfonline.com

Benzenesulfonamide derivatives are classic and potent inhibitors of carbonic anhydrases. tandfonline.com Extensive research has been conducted to synthesize and evaluate novel derivatives for their inhibitory activity against various human (h) CA isoforms.

For example, a series of triazole-benzenesulfonamide conjugates showed that the tumor-associated isoform hCA IX was the most sensitive to inhibition, with triazolo-pyridine benzenesulfonamides being the most effective inhibitors. tandfonline.com Another study on benzenesulfonamide-thiazolidinone derivatives found that most compounds had inhibitory activities against hCA II and hCA IX equivalent to the well-known CA inhibitor Acetazolamide. nih.gov

The inhibitory potency can be highly specific to the derivative's structure and the CA isoform. One investigation of sulfapyridine-like benzenesulfonamide derivatives found that while some compounds were weak inhibitors of hCA I (Kᵢ values of 148.27–448.2 μM), others effectively inhibited hCA II. tandfonline.com Research into thiourea (B124793) and sulfonamide derivatives identified compounds with potent inhibition against hCA II (Kᵢ = 58.6 nM) and moderate inhibition against hCA IX (Kᵢ = 147.3 nM). researchgate.net Furthermore, certain benzenesulfonamide derivatives have shown high efficacy and selectivity for inhibiting bacterial CAs, such as the one from Vibrio cholerae (with Kᵢ values in the low nanomolar range), over human isoforms. nih.gov

Interactive Data Table: Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Derivative Type | hCA Isoform | Kᵢ Value (nM) |

| Thiourea Derivative 4 | hCA II | 58.6 |

| Thiourea Derivative 10 | hCA II | 199.2 |

| Thiourea Derivative 10 | hCA IX | 147.3 |

| Benzenesulfonamide-Thiazolidinones | hCA II / hCA IX | Equivalent to Acetazolamide |

| Sulfonamides (vs. V. cholerae CA) | VchCA | 6.1 - 9.3 |

| Data compiled from various in vitro enzyme inhibition studies. researchgate.netnih.govnih.gov |

Acetylcholinesterase Inhibition (e.g., for Alzheimer's Disease)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulses at cholinergic synapses. juniperpublishers.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. juniperpublishers.comkarger.com

The sulfonamide scaffold has been successfully utilized to develop novel AChE inhibitors. karger.com A series of synthetic N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides were screened for their AChE inhibitory potential. juniperpublishers.com While most compounds in the series showed moderate activity, two molecules, 5f and 5n , displayed excellent to effective inhibitory potential against the enzyme. juniperpublishers.comjuniperpublishers.com

Combining pharmacophores is a common strategy in drug design. By merging the phthalimide (B116566) structure, known to interact with the active site of AChE, with the sulfonamide moiety, researchers have developed 4-phthalimidobenzenesulfonamide derivatives that act as effective cholinesterase inhibitors. karger.com The inclusion of the 4-methylbenzenesulfonamide group in various molecular frameworks continues to be a promising approach for generating new compounds with potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.net

Interactive Data Table: Acetylcholinesterase (AChE) Inhibition by 4-Methylbenzenesulfonamide Derivatives

| Compound Series | Key Derivatives | AChE Inhibition |

| N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | 5f , 5n | Excellent to effective |

| N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | Other derivatives | Moderate |

| 4-Phthalimidobenzenesulfonamides | General series | Effective |

| Data compiled from studies on synthetic sulfonamide derivatives. juniperpublishers.comkarger.comjuniperpublishers.com |

Lipoxygenase Inhibition

Derivatives of 4-methylbenzenesulfonamide have been synthesized and evaluated for their ability to inhibit lipoxygenase, an enzyme implicated in inflammatory pathways. In a study involving N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, several compounds were screened for their inhibitory potential against this enzyme. nih.govresearchgate.net

Among the synthesized compounds, two derivatives demonstrated notable activity. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide and N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide were identified as inhibitors of lipoxygenase, with IC₅₀ values of 85.79±0.48 µM and 89.32±0.34 µM, respectively. nih.gov While these activities were considered modest compared to the reference standard, Baicalein (IC₅₀ = 22.41±1.3 µM), they highlight the potential of the methylbenzenesulfonamide scaffold as a starting point for developing more potent anti-inflammatory agents. nih.gov The other derivatives in the series showed weak inhibitory potential. nih.govresearchgate.net

| Compound | IC₅₀ (µM) vs. Lipoxygenase |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide | 85.79 ± 0.48 |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 89.32 ± 0.34 |

| Baicalein (Reference) | 22.41 ± 1.3 |

| Data sourced from Abbasi, M. A., et al. (2017). nih.gov |

Metallo-β-lactamase Inhibition

The rise of antibiotic resistance has spurred the search for inhibitors of enzymes like metallo-β-lactamases (MBLs), which confer resistance to a broad range of β-lactam antibiotics. researchgate.netmdpi.com There are no clinically approved MBL inhibitors, making research in this area critical. rsc.orgnih.gov The strategy often involves designing molecules that can chelate the zinc ions in the MBL active site. mdpi.com

Research has revealed that derivatives containing a sulfonamide moiety can act as MBL inhibitors. For instance, a study identified a triazole-containing benzenesulfonamide derivative, specifically N-((1-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-methylbenzenesulfonamide, as an inhibitor of VIM-2, a type of MBL, with a K(i) of 1.4 µM. uliege.be Further studies have presented novel potential MBL inhibitors that restored the efficacy of meropenem (B701) against NDM-producing Klebsiella pneumoniae. rsc.org These compounds often feature a zinc-chelating group conjugated to a scaffold, such as a β-lactam, to improve drug-like properties. rsc.org This indicates that the benzenesulfonamide framework can be incorporated into designs for potent and broad-spectrum MBL inhibitors. nih.gov

Studies on Fatty Acid Binding Protein 4 Inhibition

Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (A-FABP), is a cytoplasmic lipid chaperone implicated in metabolic and inflammatory diseases, including atherosclerosis and acute kidney injury (AKI). nih.govrsc.orgendocrine-abstracts.org Pharmacological inhibition of FABP4 has been shown to be a promising therapeutic strategy. nih.govrsc.org